Benzyl 4-(hydroxymethyl)-8-oxa-2-azaspiro[4.5]decane-2-carboxylate
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Overview
Description
Benzyl 4-(hydroxymethyl)-8-oxa-2-azaspiro[4.5]decane-2-carboxylate is an organic compound with a unique spirocyclic structure. This compound is characterized by its spiro[4.5]decane core, which includes an oxygen and nitrogen atom, making it a versatile molecule in synthetic organic chemistry. It is often used as an intermediate in the synthesis of various biologically active compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 4-(hydroxymethyl)-8-oxa-2-azaspiro[4.5]decane-2-carboxylate typically involves multi-step organic reactions. One common method includes the reaction of a suitable spirocyclic precursor with benzyl alcohol under acidic or basic conditions to introduce the benzyl group. The hydroxymethyl group can be introduced through a subsequent hydroxymethylation reaction using formaldehyde and a suitable catalyst .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
Benzyl 4-(hydroxymethyl)-8-oxa-2-azaspiro[4.5]decane-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to remove the benzyl group or to convert the carboxylate group to an alcohol.
Substitution: The benzyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols or de-benzylated products.
Substitution: Formation of substituted spirocyclic compounds.
Scientific Research Applications
Benzyl 4-(hydroxymethyl)-8-oxa-2-azaspiro[4.5]decane-2-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various diseases due to its unique structure and biological activity.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzyl 4-(hydroxymethyl)-8-oxa-2-azaspiro[4.5]decane-2-carboxylate involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or receptors, leading to its biological effects. The spirocyclic structure allows it to fit into unique binding sites, making it a valuable compound in drug design .
Comparison with Similar Compounds
Similar Compounds
- Benzyl 2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxylate
- 8-Benzyl-2,8-diazaspiro[4.5]decane
- (±)-N-benzyl-coerulescine
- (±)-horsfiline
Uniqueness
Benzyl 4-(hydroxymethyl)-8-oxa-2-azaspiro[4.5]decane-2-carboxylate is unique due to its specific spirocyclic structure that includes both oxygen and nitrogen atoms. This structural feature provides it with distinct chemical reactivity and biological activity compared to other similar compounds .
Properties
Molecular Formula |
C17H23NO4 |
---|---|
Molecular Weight |
305.4 g/mol |
IUPAC Name |
benzyl 4-(hydroxymethyl)-8-oxa-2-azaspiro[4.5]decane-2-carboxylate |
InChI |
InChI=1S/C17H23NO4/c19-11-15-10-18(13-17(15)6-8-21-9-7-17)16(20)22-12-14-4-2-1-3-5-14/h1-5,15,19H,6-13H2 |
InChI Key |
OGVVNWCJPPCKMR-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC12CN(CC2CO)C(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
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